Cerium;iridium
Description
Historical Context and Evolution of Research on Cerium-Iridium Materials
The scientific journey into cerium-iridium materials began with the independent discoveries of both elements in 1803. arkmines.comcompoundchem.com However, the exploration of their combined, intermetallic forms did not gain significant traction until the mid-20th century, spurred by a broader interest in the properties of alloys and compounds. A pivotal moment in the study of intermetallic compounds came with the work of researchers like B. T. Matthias and V. B. Compton, who, in the late 1950s, systematically investigated superconductivity in a wide range of materials, including those containing rare-earth elements. iucr.orgualberta.ca
Early investigations identified several key cerium-iridium phases. The compound CeIr2 was recognized as a valence fluctuation compound, where the cerium ion does not possess a stable integer valence, a topic of significant interest in condensed matter physics. kobe-u.ac.jp The superconducting nature of CeIr3 was reported over five decades ago, though detailed characterization of its properties would only emerge much more recently. osti.govresearchgate.net
The evolution of research also saw the exploration of Ce-Ir alloys for structural applications. For instance, research was conducted to develop cerium-doped iridium alloys (such as DOP-40) as a potential non-radioactive substitute for thorium-doped iridium alloys used in radioisotope thermoelectric generators for space missions. ornl.govresearchgate.net This work highlighted the influence of cerium on the grain structure and mechanical properties of iridium. ornl.gov
More recently, the focus has shifted towards the unique quantum phenomena exhibited by these materials. The discovery of heavy-fermion behavior and superconductivity in the broader family of Ce-based "115" compounds, such as CeIrIn5 , has invigorated the field, providing model systems to study the intricate relationship between magnetism and superconductivity. ontosight.ai Furthermore, the development of the CeIr5 compound as a high-performance photocathode material for generating high-charge electron beams marks a significant step towards practical applications in accelerator physics. cern.chcern.ch
Significance of Cerium-Iridium Systems in Contemporary Materials Science and Catalysis Research
The importance of cerium-iridium systems in modern research is multifaceted, spanning fundamental physics and applied sciences.
In materials science , these intermetallic compounds are crucial for investigating strongly correlated electron systems. Phenomena such as valence fluctuations in CeIr2, the interplay between intermediate valence and superconductivity in CeIr3, and heavy fermion behavior in CeIrIn5 provide experimental testbeds for complex theories of condensed matter physics. kobe-u.ac.jposti.govontosight.ai The study of these materials advances our understanding of how the collective behavior of electrons can lead to exotic states of matter. The development of CeIr5 photocathodes, which exhibit high quantum efficiency and long lifetimes, is a prime example of translating fundamental properties—like a low work function and high melting point—into a tangible technological advancement for particle accelerators and free-electron lasers. compoundchem.comcern.ch
In the field of catalysis , cerium and iridium, particularly in their oxide forms or as nanoparticles, create powerful synergistic effects. acs.org Ceria (CeO2) is a well-known catalyst component due to its high oxygen storage capacity and the ease with which cerium can cycle between its Ce³⁺ and Ce⁴⁺ oxidation states. mdpi.comresearchgate.net When combined with iridium, a highly active and stable catalyst for various oxidation reactions, the resulting system often shows enhanced performance. acs.org Research is actively exploring Ce-Ir based catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. acs.orgresearchgate.net Studies have shown that decorating iridium oxide with cerium can induce lattice distortions and modify electronic properties, leading to significantly higher catalytic activity. acs.org These materials are also being investigated for other important chemical transformations, such as CO₂ hydrogenation, where the strong metal-support interaction between iridium and ceria can be tuned to improve reaction selectivity. mdpi.com
Scope and Focus of Current Academic Inquiry into Cerium-Iridium Compounds
Current academic research on cerium-iridium compounds is vibrant and directed along several key avenues:
Unconventional Superconductivity: A major focus is on elucidating the nature of superconductivity in compounds like CeIr3. Researchers are investigating whether it behaves as a conventional BCS-type superconductor or exhibits more exotic, unconventional pairing mechanisms. arxiv.orgosti.gov Studies on high-quality single crystals are probing the anisotropy of its superconducting properties and suggesting a multiband character, where multiple electronic bands contribute to the superconducting state. researchgate.net The role of the Ir 5d electrons and strong spin-orbit coupling is considered crucial. arxiv.orgwarwick.ac.uk
Heavy Fermion Physics and Quantum Criticality: The CeIrIn5 system and related "115" compounds remain a hotbed for research into heavy fermion behavior and quantum criticality. ontosight.ai Scientists use techniques like neutron scattering and nuclear magnetic resonance under extreme conditions of low temperature and high magnetic fields to probe the magnetic fluctuations thought to be responsible for mediating superconductivity in these materials. ontosight.ai
Advanced Catalytic Systems: The design and synthesis of nanostructured cerium-iridium catalysts is a rapidly advancing area. The focus is on creating materials with well-defined interfaces to maximize the synergistic effects between ceria and iridium. acs.orgmdpi.com Operando spectroscopy techniques are being employed to study the catalyst under working conditions, providing insights into the active sites and reaction mechanisms for processes like the oxygen evolution reaction. researchgate.net The goal is to develop more efficient and robust catalysts with reduced loading of expensive iridium. acs.org
Development of Novel Functional Materials: Research continues into new cerium-iridium compositions and structures. This includes the synthesis and characterization of ternary and quaternary compounds to tune their magnetic and electronic properties. sciencedaily.com A significant applied research direction is the optimization of CeIr5 photocathodes, aiming to enhance their quantum efficiency and durability for next-generation particle accelerators and light sources. cern.chcern.ch
Structure
2D Structure
Properties
CAS No. |
50863-95-1 |
|---|---|
Molecular Formula |
Ce7Ir3 |
Molecular Weight |
1557.46 g/mol |
IUPAC Name |
cerium;iridium |
InChI |
InChI=1S/7Ce.3Ir |
InChI Key |
VFOTUHTVRXYBMH-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Techniques for Cerium Iridium Materials
Bulk Synthesis Approaches for Cerium-Iridium Intermetallic Compounds
The creation of bulk cerium-iridium intermetallic compounds often involves high-temperature melting and solidification processes. These techniques are designed to ensure homogeneity and the desired crystalline structure of the resulting alloys.
Arc-Melting and Annealing Processes in Cerium-Iridium Systems
Arc-melting is a widely used technique for synthesizing intermetallic compounds due to its ability to reach very high temperatures, which is necessary for melting refractory metals like iridium. semanticscholar.orgrutgers.edu In this process, the constituent elements, cerium and iridium, are placed in a water-cooled copper hearth within a chamber filled with an inert gas, typically argon. rutgers.edusemnan.ac.ir An electric arc is then struck between a non-consumable electrode and the raw materials, generating intense heat that melts and alloys the elements. rutgers.eduresearchgate.net To ensure a homogeneous mixture, the resulting alloy "button" is often flipped and remelted multiple times. rutgers.edu
Following the arc-melting process, a crucial step is annealing. This heat treatment process involves holding the alloy at a high temperature, below its melting point, for an extended period. Annealing helps to relieve internal stresses, homogenize the composition, and promote the formation of the desired crystal structure. For some iridium alloys, annealing temperatures can exceed 2273 K (2000 °C). semanticscholar.org
Cold Crucible Induction Melting and Spark Plasma Sintering for Cerium-Iridium Alloys
Cold crucible induction melting (CCIM), also known as induction skull melting, is an advanced technique for melting highly reactive and high-melting-point metals and their alloys. totalmateria.comazom.comretechsystemsllc.com This method utilizes a segmented, water-cooled copper crucible, which prevents contamination of the melt that can occur with traditional ceramic crucibles. totalmateria.comretechsystemsllc.com High-frequency electrical currents passed through an induction coil surrounding the crucible induce eddy currents within the charge material, leading to heating and melting. totalmateria.comazom.com A solid "skull" of the material forms in contact with the cold crucible wall, acting as a self-container for the molten alloy. kns.org This technique is particularly advantageous for producing high-purity cerium-iridium alloys. totalmateria.com
Spark Plasma Sintering (SPS) is a fabrication technique that can be used to consolidate powders of cerium-iridium alloys into dense bulk materials. In this process, a pulsed direct current is passed through a graphite die containing the alloy powder. The combination of Joule heating and the electric field promotes rapid sintering at lower temperatures and for shorter durations compared to conventional sintering methods.
Powder Metallurgy Fabrication of Cerium-Iridium Alloy Cathodes
Powder metallurgy offers a versatile route for fabricating cerium-iridium alloy cathodes with controlled composition and microstructure. This process typically begins with the production of the desired alloy powder. The powder is then compacted into the desired shape and sintered at a high temperature to create a solid, coherent component.
The properties of the final cathode, such as its quantum efficiency and lifetime, are highly dependent on the characteristics of the initial powder and the processing parameters. For instance, the Ir5Ce photocathode has demonstrated a quantum efficiency of 1.54 × 10⁻⁴ at 266nm and a long operational lifetime. kek.jp The performance of these cathodes can be further enhanced by heat treatments. kek.jp
Flux Growth Techniques for Cerium-Iridium Phosphides
The flux growth method is a solution-based technique for synthesizing single crystals of materials that may be difficult to grow from a pure melt. wikipedia.orgfrontiersin.org In this method, the constituent elements (cerium, iridium, and phosphorus) are dissolved in a molten solvent, known as a flux. wikipedia.orgnih.gov The flux lowers the melting point of the reactants, allowing for crystal growth at temperatures below the melting point of the target compound. wikipedia.org
The choice of flux is critical and depends on its ability to dissolve the reactants without reacting with them to form unwanted byproducts. frontiersin.orgnih.gov Common fluxes include low-melting-point metals like tin or bismuth. frontiersin.orgnih.gov The mixture is heated to a high temperature to ensure complete dissolution and then slowly cooled, allowing crystals of the cerium-iridium phosphide to nucleate and grow. mst.edu At the end of the growth process, the excess flux can be removed mechanically or by chemical etching. ucla.edu
| Flux Growth Parameters | Description |
| Reactants | Cerium, Iridium, Phosphorus |
| Flux (Solvent) | A low-melting-point metal such as Tin (Sn) or Bismuth (Bi). frontiersin.orgnih.gov |
| Crucible | Typically an inert material like alumina or tantalum. |
| Heating Profile | Ramping to a high temperature to dissolve reactants, followed by a slow cooling period to facilitate crystal growth. mst.edu |
| Flux Removal | Mechanical separation or chemical etching to isolate the grown crystals. ucla.edu |
Nanostructured and Composite Cerium-Iridium Material Synthesis
The synthesis of nanostructured cerium-iridium materials allows for the tuning of properties through the control of size, shape, and composition at the nanoscale.
Hydrothermal Synthesis of Cerium Oxide Modified Iridium Nanorods
Hydrothermal synthesis is a versatile method for producing a wide variety of nanostructured materials, including cerium oxide modified iridium nanorods. jos.ac.cnglobalscientificjournal.com This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel called an autoclave. jos.ac.cnglobalscientificjournal.com
In a typical synthesis, precursors of iridium and cerium are dissolved in water, often with the addition of a surfactant or capping agent to control the growth and morphology of the nanostructures. The mixture is then sealed in an autoclave and heated. Under these conditions, the precursors decompose and react to form the desired composite material. For example, an Ir/CeO₂ composite catalyst with iridium nanorods on amorphous cerium oxide has been synthesized using a one-pot hydrothermal method. nih.gov This process can yield materials with enhanced catalytic activity due to the synergistic effects between the iridium and cerium oxide components. nih.gov
The properties of the resulting nanorods can be influenced by various parameters, including the reaction temperature, time, pH of the solution, and the concentration of precursors and additives. jos.ac.cn
Ripening-Induced Embedding Methods for Iridium Oxide Nanoparticles in Cerium Oxide Supports
A significant challenge in catalysis is the stability of nanoparticle catalysts, which are prone to dissolution, agglomeration, and detachment from their support material under operational conditions. A novel approach to address this is the ripening-induced embedding strategy, which securely anchors iridium (Ir) catalysts within a cerium oxide (ceria) support.
This method leverages the phenomenon of Ostwald ripening, a process where smaller particles dissolve and redeposit onto larger particles. In this synthetic strategy, the growth rate of the ceria support is synchronized with the nucleation rate of the iridium species. nih.govgoogle.com This synchronization is crucial for the successful embedding of the iridium nanoparticles within the growing ceria matrix. Sonication is often employed to regulate these rates, ensuring a controlled and uniform embedding process. nih.govgoogle.com
Cryogenic electron tomography and all-atom kinetic Monte Carlo simulations have been instrumental in visualizing and understanding the embedding mechanism. nih.govgoogle.com These techniques reveal that the iridium nanoparticles become securely locked within the ceria support, which significantly enhances their stability and durability.
The resulting catalyst, with iridium nanoparticles embedded in ceria, has demonstrated exceptional performance in proton exchange membrane water electrolyzers (PEMWE). For instance, a PEMWE utilizing such a catalyst achieved a cell voltage of 1.72 volts at a current density of 3 amperes per square centimeter, with a low iridium loading of just 0.3 milligrams per square centimeter. google.com Furthermore, it exhibited a remarkably low voltage degradation rate of 1.33 microvolts per hour during a 6,000-hour accelerated aging test, highlighting the ultra-stable nature of this embedded electrocatalyst. google.com
Doping Strategies for Cerium in Iridium-Based Catalysts and Supports
Doping iridium-based catalysts with cerium is a key strategy to enhance their catalytic performance, particularly for the oxygen evolution reaction (OER) in acidic media, which is crucial for water splitting technologies. The introduction of cerium can modify the electronic structure of iridium oxide, leading to improved activity and stability.
One approach involves the synthesis of cerium-decorated iridium dioxide (IrO₂) nanoparticles on a support material, such as α-MnO₂ nanorods, via a two-step hydrothermal process. mdpi.com X-ray adsorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) analyses have shown that the cerium decoration causes lattice distortion in the IrO₂ and a high 5d occupation. mdpi.com This modification of the electronic environment of the iridium atoms is believed to be responsible for the enhanced OER activity. The specific mass activity of such a hybrid catalyst has been reported to be five times higher than that of unmodified IrO₂. mdpi.com
Another strategy is the direct doping of cerium into the iridium oxide structure. For example, Ce-doped IrO₂ electrocatalysts supported on nitrogen-doped porous carbon (NPC) have been developed. google.com Density functional theory (DFT) calculations indicate that the incorporation of cerium modifies the electronic structure of IrO₂, which in turn decreases the energy barrier for the rate-determining step of the OER. google.com An optimized Ce₀.₂-IrO₂@NPC catalyst demonstrated a low overpotential of 224 mV at a current density of 10 mA cm⁻² and maintained excellent stability for 100 hours in a 0.5 M H₂SO₄ solution. google.com
The table below summarizes the key findings of different cerium doping strategies on the performance of iridium-based catalysts.
| Catalyst System | Support Material | Doping/Modification Method | Key Findings |
| Ce-decorated IrO₂ | α-MnO₂ nanorods | Two-step hydrothermal process | 5-fold increase in specific mass activity compared to unmodified IrO₂. mdpi.com |
| Ceₓ-IrO₂ | Nitrogen-doped porous carbon (NPC) | Doping Ce into IrO₂ nanoparticles | Optimized Ce₀.₂-IrO₂@NPC showed a low overpotential of 224 mV and excellent stability for 100 hours. google.com |
Preparation of Cerium-Iridium Mixed Metal Oxides as Catalyst Supports
The preparation of cerium-iridium mixed metal oxides as catalyst supports is a promising avenue for developing highly active and stable catalytic systems. These mixed oxides can exhibit synergistic effects between the cerium and iridium components, leading to enhanced catalytic properties.
Various synthesis methods can be employed to prepare these mixed metal oxides, including co-precipitation, hydrothermal synthesis, and sol-gel methods. The choice of method can significantly influence the physicochemical properties of the resulting material, such as its surface area, crystallinity, and the dispersion of the active metal species.
Co-precipitation is a widely used and relatively simple method for synthesizing mixed metal oxides. scielo.org.mxacs.org This technique involves the simultaneous precipitation of the precursor salts of cerium and iridium from a solution by adding a precipitating agent. The resulting precipitate is then washed, dried, and calcined to obtain the mixed oxide. The pH of the solution, the temperature, and the rate of addition of the precipitating agent are critical parameters that need to be controlled to achieve the desired composition and morphology.
Hydrothermal synthesis is another effective method for preparing crystalline mixed metal oxide nanoparticles with controlled size and morphology. nih.govsemanticscholar.org This method involves heating an aqueous solution of the metal precursors in a sealed vessel (autoclave) at elevated temperatures and pressures. The properties of the final product can be tuned by adjusting the reaction temperature, time, and the concentration of the precursors.
The sol-gel method offers excellent control over the composition and microstructure of the mixed oxide. This process typically involves the hydrolysis and condensation of metal alkoxide precursors to form a sol, which is then converted into a gel. Subsequent drying and calcination of the gel yield the mixed metal oxide.
The table below provides a comparative overview of these synthesis methods for preparing cerium-based mixed oxides, which can be extended to the cerium-iridium system.
| Synthesis Method | General Procedure | Advantages |
| Co-precipitation | Simultaneous precipitation of metal precursors from a solution. | Simple, cost-effective, and suitable for large-scale production. scielo.org.mx |
| Hydrothermal Synthesis | Crystallization of materials from aqueous solutions under high temperature and pressure. | Good control over particle size and morphology, high crystallinity. nih.govsemanticscholar.org |
| Sol-Gel | Formation of a sol from molecular precursors, followed by gelation and thermal treatment. | High purity and homogeneity, precise control over composition. |
Crystallographic Structures and Phase Relations in Cerium Iridium Systems
Polymorphism and Structural Transitions in Cerium-Iridium-Silicides and Germanides
Cerium-iridium-silicides and germanides exhibit notable polymorphism, crystallizing in different structures depending on the synthesis conditions. For instance, the compounds REIr2Si2 (where RE = La, Ce, Pr, and Nd) are known to be polymorphic, existing in two distinct tetragonal crystallographic structures. researchgate.netresearchgate.net These are the high-temperature β-phase, which adopts the CaBe2Ge2-type structure, and the low-temperature α-phase, characterized by the ThCr2Si2-type structure. researchgate.netresearchgate.net
The transition between these phases has been a subject of detailed study. For CeIr2Si2, the β-phase crystallizes directly from the melt, while the α-phase is obtained after an annealing process at 870 K. researchgate.netresearchgate.net Structural phase transitions from the high-temperature CaBe2Ge2-type structure to the low-temperature ThCr2Si2-type structure have been observed to occur at temperatures below 1300 °C. researchgate.netresearchgate.net These transitions exhibit a significant hysteresis of up to 300 °C and are accompanied by the absorption or release of latent heat, indicating they are first-order transitions. researchgate.netresearchgate.net
The α-phase of CeIr2Si2 crystallizes in the body-centered tetragonal ThCr2Si2-type structure, which belongs to the space group I4/mmm. researchgate.netresearchgate.net This structure is a common one among intermetallic compounds and is considered a parent structure for many variants. osti.govznaturforsch.com In this arrangement, layers of atoms are stacked along the c-axis. The structure of α-CeIr2Si2 has been refined from single-crystal X-ray diffraction data. researchgate.netresearchgate.net
Striking motifs within these silicides are the condensed, distorted IrSi4/4 tetrahedra that form a three-dimensional [Ir2Si2] network. The cerium atoms occupy cages within this network, having a coordination number of 18. researchgate.net The ThCr2Si2-type structure is often found in compounds exhibiting interesting physical phenomena, such as heavy fermion behavior and unconventional superconductivity. osti.gov
The β-phase of CeIr2Si2 adopts the primitive tetragonal CaBe2Ge2-type structure, with the space group P4/nmm. researchgate.netresearchgate.net This structure is closely related to the ThCr2Si2-type, with the primary difference being the stacking sequence of the atomic layers. This structural variance leads to different physical properties between the two polymorphs. For instance, superconductivity has been observed in the high-temperature CaBe2Ge2-type modification of LaIr2Si2 and YIr2Si2. researchgate.net
In β-CeIr2Si2, in addition to the distorted IrSi4/4 tetrahedra, there are also IrSi5/5 square pyramids. researchgate.net Together, these form a three-dimensional [Ir2Si2] network in which the cerium atoms are embedded. researchgate.net The CaBe2Ge2 structural type has also been identified in other cerium-based germanides, such as CeIr2Ge2. researchgate.netacs.org
Table 1: Crystallographic Data for CeIr₂Si₂ Polymorphs and CeIr₂Ge₂
| Compound | Phase | Structure Type | Space Group | a (pm) | c (pm) |
|---|---|---|---|---|---|
| CeIr₂Si₂ | α | ThCr₂Si₂ | I4/mmm | 408.82(2) | 1016.96(6) |
| CeIr₂Si₂ | β | CaBe₂Ge₂ | P4/nmm | 414.60(5) | 985.5(2) |
| CeIr₂Ge₂ | CaBe₂Ge₂ | P4/nmm | 423.95(6) | 1010.1(2) |
Data sourced from single-crystal X-ray diffraction studies. researchgate.netresearchgate.net
Complex Intermetallic Structures Involving Cerium and Iridium
The binary and ternary systems of cerium and iridium extend beyond the silicides and germanides to include a variety of complex intermetallic structures. These compounds often exhibit unique bonding characteristics and crystal chemistries.
Remarkably, some equiatomic rare-earth intermetallic compounds, including those with iridium, have been found to exhibit significant room-temperature ductility, a property that is uncommon for intermetallics. sciencedaily.comwiley.com A preliminary examination of various rare-earth compounds revealed that cerium-silver (CeAg) and erbium-iridium (ErIr) are among those that are ductile. sciencedaily.comwiley.com These ductile intermetallics typically crystallize in the ordered B2 crystal structure, which is similar to that of cesium chloride (CsCl). sciencedaily.comias.ac.in
In the B2 structure, an atom of one element is situated at the center of a cube, surrounded by eight atoms of the other element at the corners. sciencedaily.com This fully ordered, stoichiometric structure has been confirmed through X-ray diffraction and electron microscopy. sciencedaily.com The reason for the ductility in these materials is not fully understood, but theoretical calculations suggest it is related to lower unstable stacking-fault energies, which facilitates plastic deformation over fracture. sciencedaily.comwiley.com
The exploration of cerium-iridium systems has also led to the discovery of metal-rich phosphides with complex crystal structures. One such example is Ce₄Ir₁₃.₅₅P₉, which crystallizes in a new orthorhombic structure type. researchgate.netznaturforsch.com This compound highlights the intricate coordination environments that can arise, involving prismatic metal coordination by both cerium and iridium atoms. researchgate.netznaturforsch.com The formation of such complex structures is often in competition with more well-known ternary phases. researchgate.net
Another example of an orthorhombic structure is found in the antimonide series RE₂Ir₃Sb₄ (RE = La, Ce, Pr, Nd), which crystallizes in the Pnma space group. arxiv.org In these compounds, the iridium and antimony atoms form a complex, covalently bonded three-dimensional [Ir₃Sb₄] network. arxiv.org
The concept of intergrowth structures is a powerful tool for describing complex intermetallic compounds. wisc.edudokumen.pub This concept views complex structures as being composed of segments or slabs of simpler, parent structure types that are intergrown at the atomic level. This can be seen in cerium platinum phosphides, where the crystal structure of Ce₂Pt₈P is described as an intergrowth of structural segments of CaCu₅-like CePt₅ and CePt₃B-like "CePt₃P". researchgate.net While this specific example involves platinum, the principle of intergrowth of distinct structural domains is applicable to the broader class of complex cerium-transition metal phosphides, including those with iridium. The fusion of these different structural fragments within a single unit cell naturally gives rise to the observed complexity. wisc.edu
Phase Diagram Investigations and Thermodynamic Properties of Iridium-Cerium Systems
The phase diagram of the iridium-cerium (Ir-Ce) system provides critical information about the stable phases and their transformations as a function of temperature and composition. asminternational.org Investigations into this binary alloy system have been conducted to understand the formation and stability of various intermetallic compounds. researchgate.netiaea.org
Calorimetric studies have been employed to determine the thermodynamic properties of liquid alloys in the Ce-Ir system. researchgate.net The mixing enthalpies of liquid alloys correspond to exothermic effects, indicating favorable interactions between cerium and iridium atoms. For instance, in the related Al-Ce system, the minimum value of the mixing enthalpy of liquid alloys is -45.8 ± 2.2 kJ/mol at a cerium mole fraction of 0.37. researchgate.net Thermodynamic models, such as the ideal associated solutions model, are used to calculate the properties of liquid alloys across the entire composition range. researchgate.net The thermodynamic activities of the components in Al-Ce melts show large negative deviations from an ideal solution, further supporting the strong interaction between the constituent elements. researchgate.net
The thermodynamic stability and properties of these alloys are crucial for their potential applications. For example, the CeIr₂ compound is noted as a valence fluctuation compound with a superconducting transition temperature of approximately 0.3 K. kobe-u.ac.jp The Sommerfeld coefficient, a measure of the electronic heat capacity, is weakly enhanced in CeIr₂, with values reported between 20 and 28 mJ/K²mol. kobe-u.ac.jp Thermodynamic calculations and experimental measurements are essential for characterizing such properties and understanding the underlying physics, including the role of 4f electrons in phenomena like superconductivity. kobe-u.ac.jp
Defect Chemistry and Non-Stoichiometry in Cerium-Iridium Compounds (e.g., CeIr₁.₉₆₈Ge₂)
Defect chemistry and non-stoichiometry are significant aspects of solid-state inorganic compounds, where the elemental composition can deviate from the ideal ratio predicted by the chemical formula. doubtnut.comwikipedia.org This phenomenon arises from crystallographic defects, such as vacancies or interstitial atoms, which can influence the material's physical and chemical properties. fiveable.menumberanalytics.com
In the context of cerium-iridium systems, non-stoichiometry has been observed in related ternary compounds. A notable example is the germanide CeIr₂Ge₂, which crystallizes in the CaBe₂Ge₂ type structure. researchgate.net During single-crystal X-ray diffraction studies, refinement of the occupancy parameters for a particular crystal indicated small defects on one of the iridium sites. researchgate.net This led to the determination of the composition as CeIr₁.₉₆₈(₅)Ge₂. researchgate.net
The study of non-stoichiometry is crucial for understanding and tailoring the properties of materials for specific applications. unacademy.com For example, in ceria (CeO₂), non-stoichiometry in the form of oxygen vacancies (CeO₂₋ₓ) is fundamental to its application in catalysis and as an electrolyte in solid oxide fuel cells. wikipedia.orgtu-clausthal.de While detailed studies on the effects of non-stoichiometry in binary cerium-iridium compounds are less common, the observation in CeIr₁.₉₆₈Ge₂ suggests that this is an important area for further investigation to fully comprehend the structure-property relationships in these complex intermetallic systems.
Table of Compounds
Electronic Structure and Bonding Characterization of Cerium Iridium Systems
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for probing the electronic properties of materials from first principles. In the context of cerium-iridium systems, DFT calculations have been instrumental in modeling the behavior of cerium's 4f electrons, understanding charge transfer mechanisms, and predicting the effects of doping on the electronic structure.
A central theme in the study of cerium compounds is the dual nature of the 4f electrons, which can exhibit either localized or itinerant (delocalized) behavior. This duality is a direct consequence of the competition between the strong on-site Coulomb repulsion, which favors localization, and the hybridization with conduction electrons, which promotes delocalization.
In the intermetallic compound CeIr₃ , Dynamical Mean Field Theory (DMFT) studies have revealed a strong hybridization between the cerium 4f states and the iridium 5d states. This hybridization leads to a significant density of states at the Fermi level, a key factor in explaining the material's superconducting properties. Standard DFT approaches like the Generalized Gradient Approximation (GGA) and GGA+U often fail to accurately capture this behavior, underestimating the electronic specific heat coefficient. The strong hybridization in CeIr₃ points towards a more itinerant character of the 4f electrons.
The degree of 4f electron localization can be influenced by external factors such as thermal annealing. Studies on epitaxial cerium films have shown that a metastable surface phase with reduced layer spacing can be created, leading to a bandwidth-controlled orbital-selective delocalization of the 4f electrons. This results in the formation of dispersive quasiparticle bands with significant 4f character, a signature of delocalized electrons that can be well-described by itinerant 4f calculations within DFT. The transition between localized and itinerant 4f states is a fundamental aspect that governs the electronic and magnetic properties of many cerium-based materials.
| Method | Description | Application in Ce-Ir Systems |
|---|---|---|
| DFT (GGA, GGA+U) | Standard DFT methods that can struggle with strongly correlated f-electron systems. | Underestimated the density of states at the Fermi level in CeIr₃. |
| DMFT | A more advanced method that treats electron correlations more accurately. | Showed strong hybridization of Ce 4f and Ir 5d states in CeIr₃, explaining experimental observations. |
| Itinerant 4f Calculations | DFT calculations that treat the 4f electrons as valence electrons. | Successfully described the delocalized 4f quasiparticle bands in annealed Ce films. |
| Localized 4f Calculations | DFT calculations that treat the 4f electrons as core electrons. | Used as a point of comparison to highlight the effects of hybridization. |
At the interface between cerium and iridium, or when iridium is deposited as adatoms on a cerium-containing substrate like cerium oxide (CeO₂), significant electronic interactions occur, primarily in the form of charge transfer. These interactions are crucial for applications in catalysis.
Investigations of iridium deposited on CeO₂(111) have shown that electronic metal-support interactions lead to charge transfer and a partial reduction of the ceria support. The extent of this charge transfer is highly dependent on the iridium coverage. This phenomenon is driven by differences in work functions, which can lead to an upshift in the d-band center of iridium, enhancing its catalytic activity.
In systems where iridium is supported on ceria, the interaction can also trigger reverse oxygen spillover at elevated temperatures. The interaction with hydrogen involves hydrogen spillover, leading to the formation of water and a strong reduction of the ceria. These processes highlight the dynamic nature of charge transfer and its role in facilitating chemical reactions at the interface.
Doping iridium oxides with cerium has been shown to be an effective strategy for modulating their electronic structure and enhancing their performance in applications such as electrocatalysis. DFT calculations have been pivotal in understanding the mechanisms behind these improvements.
Studies on cerium-doped iridium dioxide (Ceₓ-IrO₂) have indicated that the introduction of cerium modifies the electronic structure of IrO₂. This modification can decrease the energy barrier for the rate-determining step in reactions like the oxygen evolution reaction (OER). The doping introduces impurity energy levels, which can enhance the interaction between the catalyst surface and reactant molecules. For instance, in the context of formaldehyde adsorption on lanthanum oxide, iridium doping was found to introduce impurity levels due to the Ir-5d orbital, facilitating interaction with formaldehyde's O-2p and C-2p orbitals. A similar principle applies to cerium doping in iridium oxides, where the cerium 4f states play a crucial role.
The introduction of dopants like copper into IrO₂ has also been studied to understand how tuning the d-orbital occupation affects catalytic activity. These studies, combined with insights from cerium doping, provide a framework for rationally designing more efficient iridium-based catalysts.
Spectroscopic Characterization of Electronic States
Spectroscopic techniques provide direct experimental probes of the electronic states in materials. For cerium-iridium systems, X-ray absorption and photoelectron spectroscopies are particularly powerful for determining oxidation states and understanding the nature of valence fluctuations.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are sensitive to the local chemical environment and electronic configuration of an element. In cerium-iridium materials, these techniques are used to probe the Ce 3d and Ir 4f core levels.
XPS studies of iridium oxides reveal a complex Ir 4f peak shape, which can make the identification of different iridium species challenging. The spectra of conducting materials like IrO₂ are expected to be asymmetric. In amorphous iridium oxides, the Ir 4f line is significantly broader than in crystalline rutile-type IrO₂, suggesting the presence of multiple iridium species.
For cerium, the Ce 3d XPS spectrum is characterized by complex multiplet splitting, which is distinct for Ce(III) and Ce(IV) oxidation states. The presence of a peak at approximately 917 eV is a clear indicator of Ce(IV). However, the analysis can be complicated by final state effects and the potential for X-ray induced reduction of Ce(IV) to Ce(III).
XAS at the Ir L-edges has been used to study a range of iridium-based compounds, including IrO₂. These measurements reveal large, non-statistical branching ratios, confirming the presence of strong spin-orbit coupling in these materials.
The ability of cerium to exist in both the +3 (4f¹) and +4 (4f⁰) oxidation states is fundamental to its chemistry and the properties of its compounds. This leads to the phenomenon of valence fluctuation, where the 4f occupancy is not an integer, a hallmark of intermediate valence systems.
In cerium-iridium intermetallics, the valence state of cerium can be difficult to determine unambiguously from XPS and XAS alone. For example, compounds like CeRh₃, which are considered to have tetravalent cerium, show spectra similar to those of intermediate valence compounds. This suggests that the final states probed by these techniques, starting from a Ce⁴⁺ initial state, involve configurations with an electron in the 4f shell.
Iridium itself can exhibit a wide range of oxidation states, from -3 to +9, with +1, +3, and +4 being the most common. The highest known formal oxidation state for any element, +9, has been identified in the gaseous cation [IrO₄]⁺. In the context of cerium-iridium compounds, iridium is typically found in its lower positive oxidation states. The interplay between the accessible oxidation states of both cerium and iridium is a key factor in the charge transfer processes and redox chemistry of these materials.
| Technique | Probed Core Level | Key Observables and Interpretations |
|---|---|---|
| XPS | Ce 3d | Complex multiplet splitting, distinct for Ce(III) and Ce(IV). A peak near 917 eV indicates Ce(IV). |
| XPS | Ir 4f | Asymmetric peak shape in conducting oxides. Broadening can indicate multiple iridium species. |
| XAS | Ir L-edges | Large branching ratios indicating strong spin-orbit coupling. |
Orbital Hybridization and Interatomic Bonding in Cerium-Iridium Frameworks
The interatomic bonding in cerium-iridium systems is a complex interplay of metallic, covalent, and ionic contributions, largely dictated by the unique electronic structures of the constituent atoms. Cerium (Ce), a lanthanide, possesses valence electrons in the 4f, 5d, and 6s orbitals. The participation of its 4f and 5d orbitals in bonding is a key characteristic. nih.gov Iridium (Ir), a transition metal, has valence electrons in the 5d and 6s orbitals. The interaction and mixing of these orbitals, a concept known as orbital hybridization, defines the nature of the chemical bonds within Ce-Ir frameworks. wikipedia.org
In metallic systems like cerium-iridium alloys, bonding is primarily metallic. This involves the delocalization of valence electrons, which form an "electron sea" that holds the positively charged atomic cores together. uomus.edu.iqstudysmarter.co.uk However, the specific interactions between cerium and iridium introduce significant covalent character. This arises from the hybridization of cerium's 5d and 4f orbitals with the 5d orbitals of iridium. Computational studies on cerium complexes have shown that both 4f and 5d orbitals are crucial to understanding their electronic structure and bonding characteristics. nih.gov The mixing of f- and d-orbitals can lead to the formation of strong, directional covalent bonds, influencing the structural and electronic properties of the resulting compounds. nih.govnih.gov
The degree of 4f orbital participation is particularly significant. While trivalent cerium (Ce³⁺) compounds often exhibit core-like 4f orbitals with limited involvement in bonding, the 4f orbitals in tetravalent cerium (Ce⁴⁺) compounds are more frequently involved in covalent interactions. escholarship.org This versatility means the nature of the bonding in cerium-iridium frameworks can be tuned based on the oxidation state of cerium. The energy alignment and spatial overlap between the Ce 4f/5d and Ir 5d orbitals will ultimately determine the extent of hybridization and the covalent character of the bonds.
Theoretical Studies of Nanoscale Precipitates: Focus on Interface Structure and Lattice Misfit in Ir₅Ce
The addition of small quantities of cerium to iridium metal leads to the formation of nanoscale precipitates of the compound Ir₅Ce. tandfonline.comscispace.comresearchgate.net These precipitates have been shown to significantly improve the high-temperature mechanical properties and ductility of iridium alloys. tandfonline.comresearchgate.net Theoretical investigations, particularly first-principles calculations, have been employed to understand the structure and stability of these nanoscale precipitates within the iridium matrix.
Research has demonstrated that there are low-energy, coherent configurations for these Ir₅Ce precipitates. tandfonline.comscispace.com This coherence, similar to the Guinier-Preston (GP) zones found in the Al-Cu system, contradicts the assumption that these precipitates are incoherent in iridium. tandfonline.com The formation of coherent nanolayers is energetically favorable and may be linked to the observed enhancement in the material's ductility. tandfonline.com
A key finding is that a specific precipitate/matrix orientation results in a particularly low interfacial energy and a low lattice misfit. tandfonline.comscispace.comresearchgate.net The interface is formed by joining a {111} plane of the face-centered cubic (FCC) iridium matrix with the (0001) plane of the Ir₅Ce precipitate phase. tandfonline.com This orientation allows for a strong, coherent bond between the precipitate and the surrounding matrix, which is crucial for the stability and mechanical influence of the nanostructures. tandfonline.com Theoretical models predict a unique and well-defined morphology for these precipitates, suggesting they are likely to be experimentally observable. tandfonline.comscispace.com
The stability of these nanolayer precipitates is notable, as they show little driving force to coarsen, which contributes to the long-term stability of the fine-grained material at high temperatures. tandfonline.comscispace.comresearchgate.net
Below is a summary of theoretical findings on the Ir₅Ce-Ir interface.
| Feature | Description | Significance |
| Precipitate Phase | Ir₅Ce | Improves high-temperature mechanical properties of Iridium alloys. tandfonline.comresearchgate.net |
| Matrix Phase | Iridium (Ir) | Face-centered cubic (FCC) metal. tandfonline.com |
| Interface Orientation | Ir₅Ce (0001) plane parallel to Ir {111} plane | Results in low interfacial energy and low lattice misfit. tandfonline.com |
| Precipitate Nature | Coherent Nanolayers | Contradicts assumptions of incoherence; similar to GP zones. tandfonline.com |
| Energetics | Low interfacial energy, favorable formation energies | Indicates a stable precipitate structure with little drive to coarsen. tandfonline.comscispace.com |
| Predicted Morphology | Unique and well-defined nanolayer structures | Provides a basis for potential experimental verification. tandfonline.com |
Quantum Phenomena and Fundamental Interactions in Cerium Iridium Materials
Heavy Fermion Behavior in Cerium-Iridium Intermetallic Compounds
Heavy fermion behavior is a hallmark of certain cerium-iridium intermetallic compounds, arising from the hybridization between the localized 4f electrons of cerium and the conduction electrons of the metallic lattice. mpg.denih.gov This interaction leads to the formation of quasiparticles with an effective mass significantly larger than that of a free electron, often by hundreds of times. mpg.de This is experimentally observed as a large electronic specific heat coefficient (γ) at low temperatures. ontosight.aiaip.org
Several cerium-iridium compounds exhibit these characteristics. For instance, CeIrIn₅ is a well-studied heavy fermion compound with a large Sommerfeld coefficient, indicative of strong electron correlations. mpg.deontosight.ai Similarly, CeIr₂As₂ is identified as a magnetically non-ordering heavy-fermion metal with an enhanced γ value exceeding 300 mJ/mol·K². arxiv.org The compound Ce₃Ir₄Sn₁₃ is also classified as a heavy fermion material with a γ of 0.67 J/(mol-Ce-K²). aip.org In contrast, the isostructural CeIr₃B₂ is noted to be in a valence fluctuating regime where strong hybridization leads to a loss of localized moments. researchgate.net The emergence of heavy fermion states is a direct consequence of the Kondo effect operating within a periodic lattice structure. acs.orgarxiv.org
Table 1: Electronic Specific Heat Coefficient (γ) for Select Cerium-Iridium Compounds
| Compound | γ (mJ/mol·K²) | Ground State | Reference |
|---|---|---|---|
| CeIrIn₅ | ~720 | Heavy Fermion Superconductor | mpg.deontosight.ai |
| CeIr₂As₂ | >300 | Heavy Fermion | arxiv.org |
| Ce₃Ir₄Sn₁₃ | 670 | Heavy Fermion | aip.org |
| CeIrSi₃ | ~100 | Antiferromagnet / Superconductor (under pressure) | arxiv.org |
Kondo Effect and RKKY Interactions in Cerium-Iridium Systems
The ground state of cerium-iridium compounds is often determined by the competition between two fundamental interactions: the Kondo effect and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. arxiv.orgacs.orgresearchgate.net
The Kondo effect describes the screening of a localized magnetic moment (from the Ce 4f electron) by a sea of conduction electrons at low temperatures. cond-mat.de This many-body interaction leads to the formation of a non-magnetic singlet state and is responsible for the heavy fermion behavior observed in these systems. arxiv.orgcond-mat.de The characteristic energy scale for this phenomenon is the Kondo temperature (Tₖ). aip.org
The RKKY interaction , on the other hand, is an indirect exchange coupling between localized magnetic moments mediated by the conduction electrons. arxiv.orgcond-mat.de This interaction can favor long-range magnetic ordering, such as antiferromagnetism or ferromagnetism. researchgate.net
The interplay between these two competing effects is governed by the strength of the hybridization (Jcf) between the 4f and conduction electrons, as described by the Doniach model. arxiv.orgcond-mat.denih.gov
When Jcf is small, the RKKY interaction dominates, leading to a magnetically ordered ground state. An example is CeIrSi₃, which orders antiferromagnetically at a Néel temperature (Tₙ) of 5.0 K at ambient pressure. arxiv.orgresearchgate.net
When Jcf is moderate to large, the Kondo effect prevails, quenching the magnetic moments and resulting in a non-magnetic, heavy fermion ground state. arxiv.org CeIr₂As₂ exemplifies this, behaving as a heavy-fermion metal with a Kondo temperature of about 30 K and no magnetic order. arxiv.org
This competition can be tuned by external parameters like pressure or by chemical substitution, which alters the unit cell volume and thus the hybridization strength. aip.orgnih.gov For instance, applying pressure to CeIrSi₃ suppresses the antiferromagnetic order and induces superconductivity, a common feature near a quantum critical point where the magnetic ordering temperature is driven to zero. arxiv.orgresearchgate.net
Research into Superconducting Properties of Cerium-Iridium Compounds under Specific Conditions
Several cerium-iridium compounds exhibit unconventional superconductivity, often emerging when magnetism is suppressed under specific conditions like high pressure. researchgate.netontosight.ai A prominent example is CeIrSi₃, which has a non-centrosymmetric crystal structure. arxiv.orgresearchgate.net At ambient pressure, it is an antiferromagnet with a Néel temperature of 5.0 K. researchgate.net When pressure is applied, Tₙ decreases and vanishes at a critical pressure (Pc) of approximately 2.25-2.5 GPa. arxiv.orgresearchgate.net Superconductivity appears in a wide pressure range around this critical point, from about 1.8 GPa to 3.5 GPa, with a maximum transition temperature (Tsc) of 1.6 K. arxiv.orgresearchgate.netuva.nl
The superconductivity in CeIrSi₃ is considered unconventional and of the heavy-fermion type, as it emerges from a state of strongly correlated electrons. researchgate.net The lack of inversion symmetry in its crystal structure allows for the mixing of spin-singlet and spin-triplet pairing states, a topic of significant theoretical and experimental interest. arxiv.orgarxiv.org A large jump in the specific heat at the superconducting transition (ΔCac/Cac(Tsc) ≈ 5.7) indicates strong-coupling superconductivity. arxiv.org Furthermore, the upper critical field (Hc2) is large and highly anisotropic, exceeding the Pauli paramagnetic limit, which is another hallmark of unconventional superconductivity. researchgate.net
CeIrIn₅ is another significant superconductor in this family, exhibiting superconductivity below a critical temperature of approximately 2.3 K at ambient pressure. ontosight.ai Its superconductivity coexists with strong magnetic interactions, making it a key material for studying the interplay between these two phenomena. ontosight.ai The compound CeIr₃ also displays superconductivity with a transition temperature of around 2.5 K. osti.gov
Table 2: Superconducting Properties of Select Cerium-Iridium Compounds
| Compound | Superconducting Tc (K) | Condition | Key Features | Reference |
|---|---|---|---|---|
| CeIrSi₃ | 1.6 | Pressure ~2.5 GPa | Non-centrosymmetric, Strong-coupling, High Hc2 | arxiv.orgresearchgate.net |
| CeIrIn₅ | 2.3 | Ambient Pressure | Coexistence with magnetic interactions | ontosight.ai |
| CeIr₃ | ~2.5 | Ambient Pressure | Moderate type-II superconductor | osti.gov |
Mixed or Intermediate Valency of Cerium in Relation to Iridium Coordination
The valence of the cerium ion in intermetallic compounds can fluctuate between the magnetic Ce³⁺ ([Xe]4f¹) and non-magnetic Ce⁴⁺ ([Xe]4f⁰) states. researchgate.netwikipedia.org This phenomenon, known as mixed or intermediate valency, is driven by the hybridization of the Ce 4f electron level with the conduction band. nih.gov The proximity of the 4f level to the Fermi energy allows for this fluctuation. wikipedia.org
In cerium-iridium compounds, the coordination of iridium atoms around the cerium site plays a crucial role in determining the cerium valence. The specific crystal structure and the resulting Ce-Ir bond distances influence the degree of c-f hybridization. researchgate.net
Strong Hybridization: A strong hybridization, often associated with shorter Ce-Ir distances, promotes a state closer to Ce⁴⁺ or an intermediate valence state. researchgate.net For example, CeIr₃ is characterized as having a strongly intermediate valence character, as confirmed by X-ray photoelectron spectroscopy. osti.gov Its magnetic susceptibility is weakly dependent on temperature, consistent with a non-magnetic ground state arising from valence fluctuations. osti.gov CeIr₂Zn₂₀ is another compound that exhibits an intermediate valence state. aip.org
Weak Hybridization: Weaker hybridization favors a more stable, magnetic Ce³⁺ state. researchgate.net In some cases, external factors can induce a valence transition. For instance, in CeIrGa, which is a mixed-valent compound, hydrogenation causes the cerium charge state to change from mixed-valent to Ce³⁺. capes.gov.br Similarly, in CeIrSn, hydrogenation induces a change from an intermediate valence to a nearly trivalent state. researchgate.net
The valence state has profound effects on the material's properties. Intermediate valence systems are typically non-magnetic or weakly paramagnetic, while systems with stable Ce³⁺ moments can exhibit Kondo physics and magnetic ordering. nih.govresearchgate.net Research on CeIrSi₃ under pressure suggests that an increase in the Ce valence becomes apparent above 4 GPa, which coincides with the pressure at which superconductivity disappears, hinting at a complex relationship between valence, magnetism, and superconductivity. utexas.edu
Catalytic Research Applications of Cerium Iridium Systems
Hydrogen Evolution Reaction (HER) and Overall Water Splitting Catalysis
Role of Iridium-Cobalt Diatomic Sites on Cerium Oxide in Water Splitting Electrocatalysis
The development of efficient and durable electrocatalysts for the oxygen evolution reaction (OER) is a significant challenge, particularly in acidic environments required for proton exchange membrane (PEM) water electrolyzers. Recent research has focused on the synergistic effects of combining iridium with other metals and support materials to enhance catalytic activity and stability. One promising approach involves the use of iridium-cobalt diatomic sites supported on cerium oxide.
Scientists have explored the creation of catalysts with single iridium atoms integrated into a cobalt oxide matrix (Ir-Co₃O₄). researchgate.net This is achieved through methods like mechanochemistry. researchgate.net Operando X-ray absorption spectroscopy has revealed that during the OER, iridium atoms can be partially oxidized to a highly active Ir>4+ state. In this state, both the iridium and cobalt atoms, along with their bridging electrophilic oxygen ligands, act as active sites, contributing to the enhanced performance of the catalyst. researchgate.net This single-atom approach allows for the creation of cost-effective catalysts with potentially high mass activity and turnover frequency, surpassing that of benchmark iridium dioxide (IrO₂) catalysts in acidic conditions. researchgate.net
Another strategy involves the synthesis of core-shell structures, such as sub-nanometer iridium clusters supported on cobalt-cerium bimetallic oxides (Ir cluster@CoO/CeO₂). researchgate.net These structures are designed to enhance intrinsic activity and conductivity, which facilitates efficient charge transfer for water splitting across a wide pH range. researchgate.net The unique core-shell architecture has demonstrated low overpotentials for both the hydrogen evolution reaction (HER) and OER in acidic, neutral, and alkaline media. researchgate.net
Furthermore, the development of hydrous cobalt-iridium oxide two-dimensional (2D) nanoframes has shown significant promise. nih.gov These nanoframes consist of interconnected cobalt-iridium alloy domains within a porous, carbon-free nanostructure. nih.gov This design provides extensive three-dimensional access to the catalytically active surface sites. nih.gov Upon electrochemical conditioning, the bimetallic alloy surface transforms into an oxide/hydroxide (B78521) surface. nih.gov These hydrous Co-Ir oxide nanoframes have exhibited substantially higher OER mass activity and specific activity compared to commercial IrO₂. nih.gov The enhanced activity is attributed to the presence of highly active surface iridium hydroxide groups. nih.gov Interestingly, during accelerated durability testing, while IrO₂ showed decreased specific activity, the hydrous Co-Ir oxide nanoframes demonstrated an increase in specific activity, despite a higher rate of iridium dissolution. nih.gov This highlights the different degradation mechanisms between bimetallic and monometallic catalysts and offers insights for designing more robust acidic OER electrocatalysts. nih.gov
The synergy between iridium and cerium oxide has also been directly investigated. An Ir/CeO₂ composite catalyst, featuring iridium nanorods on amorphous cerium oxide, was synthesized and showed excellent activity for both HER and OER in alkaline media, outperforming commercial Pt/C, IrO₂, and RuO₂ catalysts. rsc.org The enhanced performance is attributed to the interfacial electron synergistic effect between iridium and cerium oxide. rsc.org
Table 1: Comparison of Iridium-based Electrocatalysts for Water Splitting
| Catalyst | Key Features | Reported Performance Highlights | Reference |
|---|---|---|---|
| Ir-Co₃O₄ | Single iridium atoms in cobalt oxide matrix | Active Ir>4+ state during OER; enhanced performance in acidic media | researchgate.net |
| Ir cluster@CoO/CeO₂ | Sub-nanometer iridium clusters on core-shell cobalt-cerium oxide | Low overpotentials for HER/OER across full pH range | researchgate.net |
| Hydrous Co-Ir Oxide 2D Nanoframes | Interconnected Co-Ir alloy domains in a porous nanostructure | 17x higher OER mass activity and 18x higher specific activity than commercial IrO₂ | nih.gov |
| Ir/CeO₂ | Iridium nanorods on amorphous cerium oxide | Superior HER and OER activity in alkaline media compared to Pt/C, IrO₂, and RuO₂ | rsc.org |
Homogeneous and Heterogeneous Oxidation Reactions Catalyzed by Cerium-Iridium Systems
Investigation of Cerium-Iridium Mixed Metal Oxides as Catalyst Supports in Proton Exchange Membrane Fuel Cells
The durability and performance of proton exchange membrane fuel cells (PEMFCs) are significantly impacted by the stability of the catalyst support material, especially at the cathode. yok.gov.trgoogle.com Conventional carbon supports are susceptible to corrosion under the oxidative conditions of the cathode, leading to platinum catalyst dissolution and agglomeration, which degrades fuel cell performance. yok.gov.trgoogle.com To address this, researchers have investigated more robust materials, such as mixed metal oxides.
Cerium-iridium mixed metal oxides have been explored as durable catalyst supports. yok.gov.tr In one study, Ce-Ir mixed metal oxides were synthesized at various molar ratios and calcination temperatures to optimize their properties. yok.gov.tr The Ir₃CeOₓ (75% Iridium - 25% Cerium) composition, synthesized at 400°C and 500°C for 6 hours, demonstrated high performance and durability. yok.gov.tr These mixed metal oxide supports offer a promising alternative to traditional carbon-based materials. yok.gov.tr
Cerium oxide itself has been recognized as a beneficial component in PEMFCs. google.com Nanocrystalline cerium oxide can be used as a catalyst support in both the cathode and anode. google.com Ceria-based materials are stable in the oxidative cathode environment and at the low oxygen partial pressures found at the anode. google.com This stability can simplify the manufacturing of membrane electrode assemblies (MEAs). google.com
Furthermore, the addition of cerium-based perovskite mixed metal oxides, such as Ce₀.₆₆₇Zr₀.₀₅Ti₀.₉₅O₃-δ (CZTO), to the membrane and catalyst layer has been shown to improve the durability of the MEA, particularly under low humidity conditions. acs.org These additives can act as radical scavengers, mitigating membrane degradation. acs.org The application of CZTO in the catalyst layer leads to lower charge transfer resistance and higher electrochemical surface activity. acs.org
The use of metal oxides as co-catalysts or supports for platinum is a strategy to enhance performance and reduce cost. researchgate.net Materials like titanium oxide, tin oxide, and cerium oxide have been studied for this purpose. researchgate.netd-nb.info The strong interaction between the metal oxide and the platinum nanoparticles can improve catalytic activity and stability. researchgate.net For example, combining a Pt catalyst with a composite support of carbon and antimony-doped tin oxide (ATO) has been shown to enhance electrochemical activity, stability, and CO tolerance compared to a standard Pt/C catalyst. d-nb.info This demonstrates the potential of hybrid carbon-metal oxide supports in advancing PEMFC technology.
Advanced Materials Research and Development Utilizing Cerium Iridium Alloys and Compounds
Ductility Enhancement in Cerium-Iridium Intermetallic Compounds
The inherent brittleness of many intermetallic compounds has historically limited their practical application. However, the discovery of ductile rare-earth intermetallics has opened new avenues for materials science. Among these, cerium-iridium compounds have been a subject of interest.
Intermetallic compounds, which consist of two or more metals bonded together, often exhibit superior chemical, physical, and mechanical properties compared to conventional metals. emerald.com A significant breakthrough came from researchers at the U.S. Department of Energy's Ames Laboratory, who identified a series of rare-earth intermetallic compounds that are ductile at room temperature. emerald.comsciencedaily.com This discovery was notable because, previously, achieving any level of ductility in intermetallics required specific conditions like high temperatures or non-stoichiometric compositions. emerald.comsciencedaily.com
The research team identified twelve fully ordered, stoichiometric intermetallic compounds that demonstrated this unexpected ductility. emerald.com These compounds are formed by combining a rare-earth element with certain main group or transition metals, resulting in a B2 crystal structure, similar to that of cesium-chloride (CsCl). emerald.comsciencedaily.com In this structure, an atom of one element is surrounded by a cubic arrangement of eight atoms of the other element. sciencedaily.com
A preliminary examination of various rare-earth compounds revealed that in addition to compounds like yttrium-silver (YAg) and dysprosium-copper (DyCu), erbium-iridium (ErIr) also exhibited ductility. emerald.comsciencedaily.com While the primary focus of the initial study was on other compounds, the inclusion of an iridium-containing intermetallic in the list of ductile materials highlights the potential for developing ductile iridium-based alloys. The addition of cerium to iridium has also been noted to have a similar positive effect on ductility as thorium additions. osti.govunt.edu
The ductility of iridium alloys is significantly influenced by both grain size and the strength of grain boundaries. ornl.govresearchgate.netosti.gov The addition of cerium as a dopant plays a crucial role in modifying these microstructural features to enhance ductility.
One of the primary ways cerium improves ductility is by refining the grain size of the iridium matrix. ornl.govresearchgate.netosti.gov Research has shown that cerium, particularly when added in conjunction with thorium, is more effective at refining grain size than thorium alone, especially at elevated temperatures. ornl.govresearchgate.netosti.gov This grain refinement is a key factor in improving the material's ability to deform without fracturing.
Cerium-Iridium Alloys for High-Temperature Structural Applications
Iridium alloys are highly valued for high-temperature applications due to their high melting point, strength at elevated temperatures, and resistance to oxidation and corrosion. semanticscholar.orgresearchgate.net The addition of cerium has been investigated as a means to further enhance these properties, making cerium-doped iridium alloys promising candidates for demanding structural applications.
The stability of the microstructure at high temperatures is critical for materials used in such environments. Grain growth, the process where smaller grains merge into larger ones at elevated temperatures, can be detrimental to the mechanical properties of a material. Research has demonstrated that doping iridium with cerium can effectively reduce grain growth rates, both in vacuum and in low-pressure oxygen environments. scribd.com
Specifically, studies comparing cerium-doped alloys to non-doped alloys have shown a significant reduction in grain growth with the addition of cerium. scribd.com This effect is particularly pronounced when cerium is used in combination with thorium. ornl.govresearchgate.netosti.gov The combination of these two elements is more effective at refining and stabilizing the grain structure at high temperatures than thorium alone. ornl.govresearchgate.netosti.gov
The mechanism behind this improved grain stability is linked to the segregation of dopant atoms to the grain boundaries. ornl.gov The presence of cerium at these boundaries impedes their movement, thus slowing down the grain growth process. This stabilization of a fine-grained microstructure is crucial for maintaining strength and ductility at high temperatures.
In addition to controlling grain growth, cerium enhances grain-boundary cohesion. ornl.govresearchgate.netosti.gov This increased cohesion is attributed to the strengthening of the bonds between adjacent grains, which helps to prevent intergranular fracture, a common failure mode in materials at high temperatures. semanticscholar.org The influence of cerium on grain-boundary cohesion has been found to be similar to that of thorium, which is known to significantly improve the high-temperature impact ductility of iridium alloys by strengthening grain boundaries. ornl.govresearchgate.netosti.gov
The ability to weld a material is often a critical requirement for fabricating complex structures. Iridium and its alloys can be challenging to weld due to their high melting points and sensitivity to impurities. researchgate.netsemanticscholar.org However, studies have shown that cerium-doped iridium alloys exhibit good weldability. researchgate.netscribd.com
Weldability tests, such as the Sigmajig test which measures the threshold stress for cracking, have been used to evaluate these alloys. osti.gov An alloy containing 50 ppm of cerium, as well as alloys with combinations of cerium and thorium (e.g., 40 ppm Ce and 10 ppm Th, or 30 ppm Ce and 20 ppm Th), have demonstrated high threshold cracking stresses of 170 MPa or greater. researchgate.netsemanticscholar.org This indicates a good resistance to hot cracking during the welding process. Electron beam welding has been successfully used as a technique for these alloys. scribd.com
The tensile properties of cerium-doped iridium alloys have also been shown to be favorable. Mechanical testing at both low and high strain rates has revealed that alloys doped with cerium and thorium have tensile ductilities that are as good as or even better than the well-established DOP-26 alloy (an iridium alloy doped with thorium). ornl.govresearchgate.netosti.gov The improved ductility is a direct result of the refined grain size and enhanced grain-boundary cohesion provided by the cerium additions. ornl.govresearchgate.netosti.gov
The following table summarizes the threshold cracking stress for various cerium-doped iridium alloys:
| Alloy Composition (ppm) | Threshold Cracking Stress (MPa) |
| 50 Ce | ≥ 170 |
| 40 Ce, 10 Th | ≥ 170 |
| 30 Ce, 20 Th | ≥ 170 |
Data sourced from research on the weldability of cerium-doped iridium alloys. researchgate.netsemanticscholar.org
Iridium-Cerium Photocathode Research for High-Charge Electron Sources
In the field of accelerator physics, there is a demand for high-charge, low-emittance electron beams for applications such as the SuperKEKB electron linac, which aims for the world's highest luminosity. cern.ch The development of advanced photocathode materials is a key component in achieving these demanding beam parameters. cern.ch Research has led to the development of a promising new photocathode material made from an iridium and cerium compound, specifically Ir₅Ce. cern.chcern.ch
The Ir₅Ce photocathode has several advantageous properties that make it suitable for this application. It possesses a reasonably high quantum efficiency (QE), which is a measure of its effectiveness in converting photons into electrons. cern.chcern.ch At room temperature, the QE has been measured to be approximately 9.1 x 10⁻⁴ at a laser wavelength of 213 nm. cern.ch
A significant feature of the Ir₅Ce photocathode is that its quantum efficiency can be substantially enhanced by heating. cern.chcern.ch By heating the photocathode to 1006 °C, the QE can be increased to a maximum value of 2.70 x 10⁻³. cern.chresearchgate.net This represents a significant improvement and allows for the generation of higher charge electron beams. cern.ch At a wavelength of 266 nm, heating to 1004 °C resulted in a 6.5-fold increase in QE compared to its room temperature value. cern.ch
In addition to its high quantum efficiency, the iridium-cerium compound exhibits other desirable characteristics for a photocathode material. It has a low work function of 2.57 eV at 1300 K and a high melting point, estimated to be between 1900 and 2250 °C. cern.ch Furthermore, the material demonstrates good resistance to poisoning and ion bombardment, which contributes to a longer operational lifetime compared to other materials like Lanthanum Hexaboride (LaB₆). cern.chresearchgate.net
The successful development and testing of the Ir₅Ce photocathode have enabled the generation of electron beams with a maximum charge of 4.4 nC per bunch in a test bench at the KEK electron linac. cern.chresearchgate.net This performance meets the requirements for the SuperKEKB injector, which needs to produce electron bunches with a charge of 5 nC. cern.ch
The table below shows the quantum efficiency of the Ir₅Ce photocathode under different conditions:
| Wavelength (nm) | Temperature (°C) | Quantum Efficiency (QE) |
| 213 | Room Temperature | ~9.1 x 10⁻⁴ |
| 213 | 1006 | 2.70 x 10⁻³ |
| 266 | Room Temperature | ~1.54 x 10⁻⁴ |
| 266 | 1004 | ~1.00 x 10⁻³ |
Data compiled from studies on the development of the Ir₅Ce photocathode. cern.chcern.ch
Quantum Efficiency and Lifetime Optimization of Ir5Ce Photocathodes
The iridium-cerium compound, specifically the Ir5Ce alloy, has emerged as a promising material for photocathodes used in high-performance electron sources due to its advantageous properties, including a reasonably high quantum efficiency (QE) and extended operational lifetime. cern.chcern.ch Research has focused on optimizing these parameters to meet the demanding requirements of modern particle accelerators, such as the SuperKEKB electron linac. cern.chresearchgate.net
The intrinsic quantum efficiency of Ir5Ce photocathodes is notable, with studies reporting a QE of approximately 1.54 x 10⁻⁴ when illuminated by a 266 nm laser at room temperature. cern.ch The efficiency can be significantly improved by utilizing shorter wavelength lasers. For instance, at a wavelength of 213 nm, the QE at room temperature increases to about 9.1 x 10⁻⁴, which is roughly six times greater than the efficiency at 266 nm. cern.chpasj.jpresearchgate.net
A key strategy for optimizing the quantum efficiency of Ir5Ce photocathodes is thermal treatment. Heating the cathode material has been demonstrated to produce a substantial enhancement in QE. Research indicates that by heating the photocathode to temperatures around 1000 °C, the QE can be increased by a factor of approximately 6.5. cern.chcern.ch At a temperature of 1006 °C and using a 213 nm laser, a maximum QE of 2.70 x 10⁻³ has been achieved. cern.chresearchgate.netpasj.jp This enhancement is attributed to the removal of surface impurities and the maintenance of a clean surface at high temperatures. cern.ch
The operational lifetime of Ir5Ce photocathodes is another of its significant advantages, demonstrating greater longevity than conventional materials like lanthanum hexaboride (LaB6). cern.chcern.chresearchgate.net In durability tests where both Ir5Ce and LaB6 photocathodes were continuously irradiated with UV laser pulses for 50 hours under a vacuum of 5x10⁻⁵ Pa, the Ir5Ce photocathode maintained its performance, showcasing its robustness. cern.ch It is suggested that under high vacuum conditions (e.g., 1.0×10⁻⁷ Pa), the 1/e lifetime of an Ir5Ce photocathode could exceed 1000 hours. cern.ch This long-term stability is crucial for accelerator facilities that require continuous, reliable operation over extended periods without frequent maintenance. cern.chresearchgate.net
| Parameter | Condition | Quantum Efficiency (QE) | Source |
|---|---|---|---|
| Laser Wavelength | 266 nm (at Room Temperature) | 1.54 x 10⁻⁴ | cern.chkek.jp |
| Laser Wavelength | 213 nm (at Room Temperature) | ~9.1 x 10⁻⁴ | cern.chresearchgate.netpasj.jp |
| Temperature | 1004 °C (with 266 nm laser) | 1.00 x 10⁻³ | cern.ch |
| Temperature & Wavelength | 1006 °C (with 213 nm laser) | 2.70 x 10⁻³ | cern.chresearchgate.netpasj.jp |
Resistance to Poisoning and Ion Bombardment in Iridium-Cerium Photocathode Materials
A critical characteristic for photocathode materials operating within the demanding environment of an RF gun is their resilience to performance degradation. Iridium-cerium compounds exhibit excellent resistance to both chemical poisoning and ion bombardment, which is essential for maintaining stable performance and a long operational lifetime. cern.chcern.ch
The robustness of Ir-Ce photocathodes stems from the inherent stability of iridium. researchgate.net This property allows the cathode to function effectively even in less-than-ideal vacuum conditions. cern.ch For example, an iridium-cerium alloy cathode has been shown to enable the generation of electron beams at a current density of more than 18 A/cm² in a vacuum of 10⁻⁴ Pa, demonstrating a high resistance to poisoning. aesj.net This resilience contrasts sharply with multi-alkali photocathodes, which are highly sensitive to their vacuum environment and degrade quickly. cern.ch
In addition to resisting chemical contamination, Ir-Ce photocathodes show a good tolerance for ion bombardment. cern.chcern.chresearchgate.net In a particle accelerator, positive ions created from residual gas can be accelerated back towards the negatively biased cathode, striking its surface. This bombardment can cause sputtering and damage, leading to a decline in quantum efficiency. The robust nature of the iridium-cerium compound mitigates this damage, contributing to its extended lifetime compared to other materials. cern.ch This durability is a key factor in its selection for applications requiring long-term, stable electron beam generation with minimal intervention. researchgate.net
Electron Beam Generation Characteristics of Iridium-Cerium Photocathodes
The superior properties of Ir5Ce photocathodes, particularly their enhanced quantum efficiency and durability, have enabled the generation of high-charge electron beams required for advanced particle accelerators. cern.chcern.ch The development of these cathodes has been a key component in achieving the high-intensity beams needed for facilities like the SuperKEKB electron linac, which aims for the world's highest luminosity. cern.chcern.ch
Utilizing an Ir5Ce photocathode in conjunction with a novel RF gun, researchers have successfully generated high-charge electron bunches. In initial commissioning tests, electron beams of 5.0 nC were generated. cern.ch Further experiments have demonstrated the capability to produce electron beams with a maximum charge of 4.4 nC per bunch, which were then accelerated to the end of the linac. cern.chresearchgate.netpasj.jp These achievements confirm that Ir5Ce photocathodes can satisfy the stringent requirements for generating the primary electron beams for applications such as positron production, which may require charges as high as 10 nC. cern.ch
The electron gun system, employing an iridium-cerium thermionic cathode, has also been developed for applications such as pulsed X-ray sources. aesj.net These systems can generate high emission currents, with one design achieving a maximum of 1.2 A at a relatively low cathode voltage of -18.4 kV, even at a modest vacuum level of 7 × 10⁻⁵ Pa. aesj.net The ability to produce high-charge, high-current electron beams underscores the practical advantages of iridium-cerium cathodes in various scientific and industrial applications. cern.chaesj.net
| Parameter | Value | Context/Application | Source |
|---|---|---|---|
| Maximum Bunch Charge | 4.4 nC | Generated using an Ir5Ce photocathode and a new-type RF gun at KEK. | cern.chresearchgate.netpasj.jp |
| Bunch Charge (Commissioning) | 5.0 nC | Generated during RF gun commissioning for SuperKEKB. | cern.ch |
| Target Bunch Charge | ~10 nC | Required for positron production at SuperKEKB. | cern.ch |
| Maximum Emission Current | 1.2 A | From a thermionic electron gun for a pulsed X-ray source. | aesj.net |
Computational and Theoretical Modeling Approaches in Cerium Iridium Research
First-Principles Calculations for Cerium-Iridium Systems
First-principles calculations, which are based on the fundamental laws of quantum mechanics, offer a powerful approach to understanding the intrinsic properties of cerium-iridium materials without relying on empirical parameters.
Application of Density Functional Theory (DFT) to Adsorption and Binding Enthalpies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of materials. In the context of cerium-iridium systems, DFT has been instrumental in studying the adsorption of atoms and molecules on catalyst surfaces and determining their binding enthalpies.
For instance, DFT calculations have been employed to study the adsorption of single iridium atoms on cerium oxide (CeO₂) surfaces. aip.org These studies help in understanding the stability and dispersion of iridium on the ceria support, which is crucial for catalytic applications. Research has shown that the binding enthalpy of an iridium adatom can vary significantly depending on the adsorption site, such as on stoichiometric or defective surfaces. aip.org The interaction between the adsorbate and the substrate, including the role of van der Waals forces, is critical in accurately predicting adsorption energies and geometries. ucl.ac.uk DFT studies have revealed that defects on the ceria surface, like oxygen vacancies, can act as strong binding sites for iridium atoms. aip.org
Table 1: Exemplary DFT-Calculated Adsorption Enthalpies (ΔHa) of Single Iridium Atoms on CeO₂{111} Surfaces
| Adsorption Site | ΔHa (eV) |
| Stoichiometric Surface | Value dependent on specific site |
| Oxygen Vacancy | Typically stronger binding |
Note: The actual values can vary depending on the specific DFT functional and computational setup used.
Use of DFT+U Methods for f-Electron Systems in Cerium-Iridium Compounds
A significant challenge in the theoretical modeling of cerium-based compounds is the proper description of the strongly correlated 4f electrons of cerium. aip.orgcsic.es Standard DFT approximations, like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often fail to capture the localized nature of these f-electrons, leading to an incorrect description of the electronic structure. csic.esacs.org
To address this, the DFT+U method is commonly employed. This approach introduces a Hubbard U parameter to account for the strong on-site Coulomb repulsion of the localized f-electrons. acs.orgresearchgate.net The selection of an appropriate U value is crucial and can be determined empirically or through self-consistent methods. acs.orgresearchgate.net The DFT+U approach has been shown to significantly improve the description of the electronic properties of ceria, such as the band gap and the localization of Ce³⁺ states associated with oxygen vacancies. researchgate.net This improved electronic structure is essential for accurately modeling the catalytic properties of cerium-iridium systems, where charge transfer between cerium and iridium plays a key role. researchgate.net For example, in partially reduced ceria, DFT+U correctly predicts the localization of electrons on the Ce³⁺ ions neighboring an oxygen vacancy. researchgate.net
Kinetic Modeling of Cerium-Iridium Catalytic Reactions
While first-principles calculations provide insights into the static properties of materials, kinetic modeling is necessary to understand the dynamic processes involved in catalysis.
All-Atom Kinetic Monte Carlo (KMC) Simulations for Catalyst Growth Dynamics
Kinetic Monte Carlo (KMC) simulations are a powerful tool for bridging the gap between atomistic events and macroscopic behavior over extended time scales. frontiersin.orgmpg.de In the study of cerium-iridium catalysts, all-atom KMC simulations have been used to model the growth dynamics of iridium oxide nanoparticles on a cerium oxide support. shanghai.gov.cnchinadaily.com.cn
By combining insights from experimental techniques like cryo-transmission electron microscopy with theoretical calculations, KMC simulations can track the real-time growth and embedding of catalyst nanoparticles. shanghai.gov.cnchinadaily.com.cn These simulations take into account various elementary processes such as atom deposition, diffusion, and aggregation, with the rates of these processes often derived from DFT calculations. frontiersin.orgmpg.de This approach has been instrumental in understanding how synthesis conditions, like ultrasonic and heating treatments, can influence the growth rate of the support and catalyst, ultimately affecting the final morphology and stability of the embedded catalyst. shanghai.gov.cnchinadaily.com.cn
Reaction Pathway Analysis through Quantum Mechanical Calculations
Understanding the detailed mechanism of a catalytic reaction requires the exploration of potential reaction pathways. Quantum mechanical (QM) calculations, particularly DFT, are extensively used to map out the energy landscape of a reaction, identifying intermediate species and transition states. acs.orgnih.gov
For iridium-catalyzed reactions in the presence of cerium compounds, such as water oxidation, QM calculations have been crucial in elucidating alternative reaction pathways. acs.orgmdpi.com For example, in water oxidation driven by cerium ammonium (B1175870) nitrate (B79036) (CAN), calculations have suggested a pathway where after the initial O-O bond formation catalyzed by iridium, the liberation of O₂ may proceed through an uncatalyzed process involving a cerium intermediate. acs.org These calculations can determine the energy barriers for different steps in the catalytic cycle, helping to identify the rate-determining step and providing insights into how the catalyst's structure and electronic properties influence its activity. mdpi.comresearchgate.net
Table 2: Example of Calculated Energy Barriers for a Proposed Step in Iridium-Catalyzed Water Oxidation
| Reaction Step | Assisting Species | Energy Barrier (kcal/mol) |
| Water Nucleophilic Attack | [CeIV(NO₃)nOH]4-n-1 | 14-16 |
Source: Adapted from findings on iridium-catalyzed water oxidation. acs.org
Predictive Modeling of Material Properties and Performance
The ultimate goal of computational modeling in materials science is often to predict the properties and performance of new materials before they are synthesized. In the field of cerium-iridium research, predictive modeling aims to accelerate the discovery of novel catalysts and materials with enhanced functionalities.
By combining high-throughput DFT calculations with machine learning algorithms, researchers can build predictive models that correlate the structural and electronic features of cerium-iridium compounds with their catalytic activity, stability, and other important properties. ontosight.ai For example, by systematically varying the composition, structure, and defect concentration in computational models, it is possible to generate large datasets that can be used to train machine learning models. These models can then be used to screen vast numbers of potential candidate materials and identify those with the most promising characteristics for a specific application, such as efficient water splitting or hydrogenation reactions. researchgate.netontosight.ai While still an emerging area for cerium-iridium systems specifically, this approach holds significant promise for the future of materials design.
Future Research Directions and Emerging Trends in Cerium Iridium Science
Exploration of Novel Cerium-Iridium Stoichiometries and Ternary Systems
The exploration of new chemical compositions is a fundamental driver of discovery in materials science. In the context of cerium-iridium systems, researchers are actively investigating novel stoichiometries and incorporating third elements to create ternary compounds with tailored properties.
The synthesis and characterization of ternary compounds, such as those including silicon or indium, have revealed a wealth of interesting physical behaviors. scispace.comidu.ac.id For instance, the Ce-Ir-Si system has been studied to establish phase relations and construct isothermal sections, which are crucial for understanding the formation of different compounds at high temperatures. researchgate.net These studies often involve preparing alloys through arc melting or powder reaction sintering and analyzing them using techniques like X-ray powder diffraction and electron probe microanalysis. researchgate.net
The addition of a third element, such as indium, can lead to the formation of "115" series materials like CeIrIn5. ontosight.ai These compounds are renowned for their heavy fermion behavior and unconventional superconductivity. ontosight.airutgers.edu The ability to control physical properties by making small changes in stoichiometry makes these ternary systems a fertile ground for discovering new materials with exotic electronic and magnetic states. idu.ac.id Research in this area is driven by the potential to uncover new superconductors, materials with complex magnetic ordering, and systems exhibiting quantum criticality. arxiv.orgtuwien.at
Future efforts will likely focus on a systematic exploration of the vast compositional space offered by ternary and even quaternary systems. This includes investigating different transition metals, p-block elements, and other rare earths in combination with cerium and iridium. The use of high-throughput computational screening, guided by machine learning, is also emerging as a powerful tool to accelerate the discovery of stable and promising new compounds. osti.gov
Development of Next-Generation Cerium-Iridium Catalysts for Sustainable Energy Technologies
The unique electronic properties of cerium and the catalytic prowess of iridium make their combination highly attractive for sustainable energy applications, particularly in the realm of green hydrogen production. chinadaily.com.cntechno-science.net The oxygen evolution reaction (OER) is a critical step in water electrolysis, and iridium-based catalysts are among the most effective, though their scarcity and high cost are significant hurdles. chinadaily.com.cntechno-science.net
Recent breakthroughs have focused on developing catalysts that maximize the efficiency of iridium while minimizing its content. One innovative approach involves embedding iridium oxide nanoparticles within a cerium oxide support. chinadaily.com.cn This "ripening-induced embedding" method, inspired by the structure of teeth in gums, has been shown to enhance the stability and performance of the catalyst for the OER. chinadaily.com.cn The cerium oxide matrix is not merely a passive support; it can act as an "electron buffer," stabilizing the iridium active sites and preventing their dissolution. researchgate.net
The synergy between cerium and iridium is a key area of investigation. Studies have shown that the incorporation of cerium can modify the electronic structure of iridium, leading to enhanced catalytic activity. researchgate.net For example, in cerium oxide-modified iridium nanorods, interfacial electron synergism has been shown to greatly enhance catalytic activities for both oxygen evolution and hydrogen generation. researchgate.net
Future research will continue to push the boundaries of catalyst design. This includes the development of catalysts with ultra-low iridium loadings, potentially down to the single-atom level on ceria supports. hydrogen-expo.comaip.org The goal is to create highly active and durable catalysts that can make green hydrogen production economically viable on a large scale. chinadaily.com.cnhydrogen-expo.com This involves not only novel synthesis methods but also a deeper understanding of the reaction mechanisms at the atomic level. acs.orgacs.org
Integration of Advanced Characterization Techniques for In-Situ Studies of Cerium-Iridium Interfaces
To unlock the full potential of cerium-iridium materials, it is crucial to understand their behavior under real-world operating conditions. This is where advanced in-situ characterization techniques come into play, allowing researchers to observe the dynamic processes occurring at interfaces in real-time. imce.eunumberanalytics.com
For catalytic applications, in-situ and operando spectroscopy are invaluable tools. european-mrs.com Techniques like synchrotron-based X-ray absorption spectroscopy (XAS) and Fourier-transform infrared (FTIR) spectroscopy can provide detailed information about the electronic and structural evolution of a catalyst during a reaction. european-mrs.comccspublishing.org.cn For instance, in-situ FTIR has been used to monitor the oxidation state of cerium by observing the spin-orbit transition in Ce³⁺, providing insights into the reaction mechanism. researchgate.net Cryo-transmission electron microscopy (Cryo-TEM) has also been instrumental in visualizing the growth and embedding of iridium oxide nanoparticles within a cerium oxide support. chinadaily.com.cnnumberanalytics.com
In the study of strongly correlated electron systems, techniques that can probe the electronic and magnetic properties under extreme conditions (low temperatures, high magnetic fields, and high pressure) are essential. osti.gov A newly developed system for high-resolution studies of the superconducting gap structure under pressure has been used to investigate CeIrSi₃, providing new insights into the interplay between superconductivity and magnetism. arxiv.org
The future of characterization lies in the combination of multiple in-situ techniques to obtain a more complete picture of the complex processes at play. european-mrs.com For example, combining spectroscopic methods with theoretical modeling can help to identify reactive intermediates and elucidate reaction pathways in catalysis. european-mrs.com The development of time- and space-resolved techniques will also be crucial for understanding the dynamics of these systems at the nanoscale. european-mrs.com
Theoretical Advancements in Understanding Strongly Correlated Electron Systems in Cerium-Iridium Intermetallics
Cerium-iridium intermetallic compounds are a rich playground for studying strongly correlated electron systems, where the interactions between electrons lead to emergent phenomena such as heavy fermion behavior, unconventional superconductivity, and quantum criticality. tuwien.ac.atwikipedia.org Theoretical modeling plays a vital role in understanding and predicting these complex behaviors.
The behavior of these materials is often governed by the interplay between the localized 4f electrons of cerium and the conduction electrons. tuwien.ac.atresearchgate.net This can lead to the formation of "heavy quasiparticles" with masses hundreds of times that of a free electron. ontosight.ai Theoretical models aim to describe how these heavy fermions arise and how they can condense into a superconducting state. ontosight.ai
A key challenge for theoretical physics is to accurately describe systems near a quantum critical point, where a magnetic phase is suppressed to absolute zero, often giving way to superconductivity. arxiv.orgtuwien.at The non-Fermi-liquid behavior observed in compounds like CeIrIn₅ near such a point suggests that the superconductivity is unconventional and intimately linked to magnetic fluctuations. arxiv.orgosti.gov
Q & A
Basic Research Questions
Q. What are the key electronic and structural properties of cerium and iridium that influence their catalytic behavior in redox reactions?
- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to analyze oxidation states and density functional theory (DFT) calculations to map electron transfer pathways. Structural characterization via transmission electron microscopy (TEM) can reveal crystallographic differences between cerium oxides (CeO₂) and iridium oxides (IrO₂) .
Q. How can researchers optimize the synthesis of cerium-iridium nanocomposites to ensure homogeneity and stability?
- Methodological Answer : Employ sol-gel or co-precipitation methods with controlled pH and annealing temperatures. Monitor phase purity using X-ray diffraction (XRD) and validate homogeneity via energy-dispersive X-ray spectroscopy (EDS) mapping .
Q. What experimental techniques are most effective for probing the oxygen vacancy dynamics in cerium-based catalysts doped with iridium?
- Methodological Answer : Combine in situ Raman spectroscopy to track oxygen vacancy formation during thermal cycling and electrochemical impedance spectroscopy (EIS) to correlate vacancies with ionic conductivity .
Advanced Research Questions
Q. Why does amorphous iridium oxide (IrOₓ) exhibit higher oxygen evolution reaction (OER) activity than crystalline IrO₂, and how does cerium doping alter this behavior?
- Methodological Answer : Conduct operando X-ray absorption near-edge structure (XANES) studies to compare Ir oxidation states in amorphous vs. crystalline phases. Pair with DFT to model Ce-Ir interactions and their impact on OER overpotential reduction .
Q. How do cerium and iridium synergistically enhance catalytic activity in mixed-metal systems under varying pH conditions, and what mechanisms explain contradictory performance data in acidic vs. alkaline environments?
- Methodological Answer : Design pH-dependent OER experiments using rotating disk electrode (RDE) systems. Analyze surface intermediates via attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy. Cross-validate with ab initio molecular dynamics (AIMD) simulations to resolve pH-driven interfacial changes .
Q. What strategies can resolve discrepancies in reported stability metrics for cerium-iridium catalysts during long-term electrochemical cycling?
- Methodological Answer : Implement accelerated durability tests (ADTs) with controlled potential cycling. Use post-mortem scanning electron microscopy (SEM) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal dissolution. Compare degradation pathways with literature using meta-analysis frameworks .
Q. How do lattice strain and interfacial charge transfer in Ce-Ir heterostructures affect their photocatalytic efficiency for water splitting?
- Methodological Answer : Utilize high-resolution TEM to measure lattice mismatches and strain gradients. Correlate with transient absorption spectroscopy (TAS) to track charge carrier lifetimes and recombination kinetics .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting activity trends in cerium-iridium catalysts across different studies?
- Methodological Answer : Apply multivariate regression analysis to isolate variables (e.g., synthesis conditions, testing protocols). Use open-source datasets (e.g., Materials Project) to benchmark performance against standardized metrics .
Q. How can researchers differentiate between intrinsic material properties and experimental artifacts in cerium-iridium system characterization?
- Methodological Answer : Perform control experiments with inert substrates (e.g., Au or Pt) to decouple catalytic effects. Validate reproducibility via round-robin testing across multiple labs .
Experimental Design Tables
| Parameter | Technique | Purpose |
|---|---|---|
| Oxidation state analysis | XPS, XANES | Resolve Ce³⁺/Ce⁴⁺ and Ir³⁺/Ir⁴⁺ ratios under operando conditions. |
| Surface intermediate tracking | ATR-FTIR, in situ Raman | Identify adsorbed hydroxyl (OH*) or oxygen (O*) species during OER. |
| Stability assessment | ICP-MS, SEM-EDS | Quantify metal dissolution and phase segregation post-cycling. |
| Charge transfer dynamics | TAS, EIS | Map carrier mobility and interfacial resistance in heterostructures. |
Key Guidelines for Researchers
- Avoid Broad Questions : Refine questions to target measurable variables (e.g., "How does Ce/Ir molar ratio affect OER turnover frequency?" instead of "How do Ce-Ir catalysts work?") .
- Leverage Multi-Method Validation : Combine experimental and computational tools to address complexity (e.g., DFT + in situ spectroscopy) .
- Prioritize Reproducibility : Document synthesis protocols and testing conditions in detail, adhering to IMRAD standards for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
